molecular formula C21H18N4O2S B10934601 2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10934601
M. Wt: 390.5 g/mol
InChI Key: GUTFLBWHBNRCHE-UHFFFAOYSA-N
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Description

2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy-naphthyl group, a thieno-triazolo-pyrimidine core, and dimethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 6-methoxy-2-naphthol with appropriate reagents to form the naphthyl ether intermediate. This intermediate is then subjected to further reactions to introduce the thieno-triazolo-pyrimidine core and the dimethyl substitutions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is crucial to achieving the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can target the triazolo-pyrimidine core, leading to partially or fully reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthyl and thieno-triazolo-pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound’s unique structure can be utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact mechanism depends on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Naproxen: (S)-(+)-6-Methoxy-α-methyl-2-naphthaleneacetic acid, a nonsteroidal anti-inflammatory drug (NSAID) with a similar naphthyl structure.

    2-(6-Methoxy-2-naphthyl)propionamide derivatives: These compounds share the methoxy-naphthyl moiety and exhibit antimicrobial activity.

Uniqueness

2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. Its thieno-triazolo-pyrimidine core and dimethyl substitutions differentiate it from other compounds with similar naphthyl groups, potentially leading to novel applications and mechanisms of action.

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

4-[(6-methoxynaphthalen-2-yl)oxymethyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H18N4O2S/c1-12-13(2)28-21-19(12)20-23-18(24-25(20)11-22-21)10-27-17-7-5-14-8-16(26-3)6-4-15(14)9-17/h4-9,11H,10H2,1-3H3

InChI Key

GUTFLBWHBNRCHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)COC4=CC5=C(C=C4)C=C(C=C5)OC)C

Origin of Product

United States

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